N-(4-fluorobenzyl)thiourea

Übersicht

Beschreibung

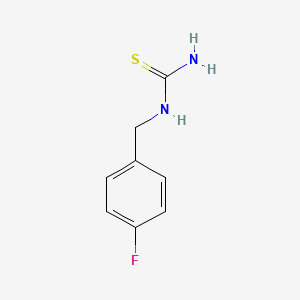

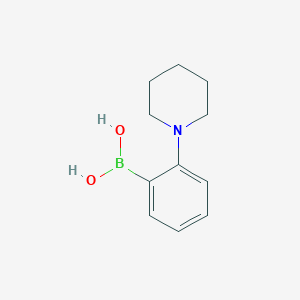

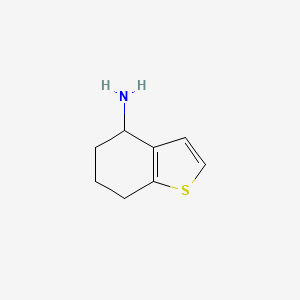

N-(4-fluorobenzyl)thiourea is a chemical compound with the molecular formula C8H9FN2S . It is also known by other names such as 4-Fluorobenzylisothiocyanate or 4-FBITC.

Molecular Structure Analysis

The molecular structure of N-(4-fluorobenzyl)thiourea consists of a thiourea group attached to a 4-fluorobenzyl group . The molecular weight of the compound is 184.24 g/mol . The InChIKey, a unique identifier for the compound, is UZJXXZZIIAZHAL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-(4-fluorobenzyl)thiourea has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 184.04704763 g/mol . The topological polar surface area of the compound is 70.1 Ų .Wissenschaftliche Forschungsanwendungen

-

Synthesis and Crystal Structure Analysis

- Field : Chemistry

- Application : Thiourea derivatives are used in the synthesis of various compounds. For instance, N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide compound was synthesized .

- Method : Single crystals of the compound were obtained by slow evaporation of N,N′-bis(4-chlorophenyl)thiourea in N,N-dimethylformamide through recrystallization under mild condition .

- Results : The synthesized compound crystallized in the monoclinic space group P 2 1 / c with specific cell parameters .

-

Pharmacological Evaluation

- Field : Pharmacology

- Application : Thiourea derivatives have been evaluated for their pharmacological properties, including their antibacterial and antioxidant potentials .

- Method : The synthesized compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .

- Results : The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .

-

Catalysis

- Field : Organic Chemistry

- Application : Thiourea catalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea known as Schreiner thiourea, have been widely used for several nucleophilic additions .

- Method : Thiourea catalysts act as hydrogen bond donor catalysts and activate electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles .

- Results : The use of thiourea catalysts has enabled several nucleophilic additions and other reactions .

-

Pharmaceuticals

- Field : Pharmacology

- Application : Thiourea derivatives are used in the synthesis of several drug molecules such as thioacetazone, enzalutamide, and thiocarlide .

- Method : Thiourea acts as a hydrogen bond donor catalyst, which has been widely used for several nucleophilic additions and other reactions .

- Results : The use of thiourea catalysts has enabled the synthesis of several drug molecules .

-

Potential Inhibitor for New Drug

- Field : Drug Discovery

- Application : Certain thiourea derivatives can act as potential inhibitors for new drugs .

- Method : The reactivity, interactivity with water, and compatibility of the thiourea derivative with frequently used excipients have been studied by combined application of density functional theory (DFT) and molecular dynamics (MD) simulations .

- Results : Molecular dynamics and docking show that certain thiourea derivatives can act as a potential inhibitor for new drugs .

-

Industrial Applications

- Field : Industrial Chemistry

- Application : Thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .

- Method : Thioureas are used as intermediates in several organic synthetic reactions .

- Results : Thioureas have played an exceptional role in almost every branch of chemistry .

-

In Silico Modeling

- Field : Computational Chemistry

- Application : Certain thiourea derivatives can act as potential inhibitors for new drugs .

- Method : The reactivity, interactivity with water, and compatibility of the thiourea derivative with frequently used excipients have been studied by combined application of density functional theory (DFT) and molecular dynamics (MD) simulations .

- Results : Molecular dynamics and docking show that certain thiourea derivatives can act as a potential inhibitor for new drugs .

-

Photographic Film and Textiles

- Field : Industrial Chemistry

- Application : Thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .

- Method : Thioureas are used as intermediates in several organic synthetic reactions .

- Results : Thioureas have played an exceptional role in almost every branch of chemistry .

-

Rodenticides and Insecticides

- Field : Pest Control

- Application : Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides .

- Method : Thioureas are used as intermediates in several organic synthetic reactions .

- Results : Thioureas have played an exceptional role in almost every branch of chemistry .

Eigenschaften

IUPAC Name |

(4-fluorophenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJXXZZIIAZHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385072 | |

| Record name | N-(4-fluorobenzyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)thiourea | |

CAS RN |

405-74-3 | |

| Record name | N-(4-fluorobenzyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)